Cas no 348594-39-8 (N-(4-fluorophenyl)isobutyramide)

N-(4-fluorophenyl)isobutyramide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)isobutyramide
- N-(4-Fluorophenyl)-2-methylpropanamide
- AC1LBA4T
- AN-652
- CTK8C1703
- MolPort-002-825-914
- Propanamide, N-(4-fluorophenyl)-2-methyl-
- CS-0273361
- 348594-39-8
- AN-652/10427003
- Z27805835
- DB-335108
- SCHEMBL10819622
- XYITWGGFWSDVMU-UHFFFAOYSA-N
- DTXSID30336309
- AKOS003860686
-
- インチ: InChI=1S/C10H12FNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
- InChIKey: XYITWGGFWSDVMU-UHFFFAOYSA-N
- SMILES: CC(C)C(=O)NC1=CC=C(C=C1)F
計算された属性
- 精确分子量: 181.09036
- 同位素质量: 181.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 29.1
N-(4-fluorophenyl)isobutyramide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019122548-10g |
N-(4-fluorophenyl)isobutyramide |
348594-39-8 | 95% | 10g |
$455.40 | 2023-09-02 | |
Crysdot LLC | CD12080590-10g |
N-(4-fluorophenyl)isobutyramide |
348594-39-8 | 95+% | 10g |
$564 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344031-5g |
n-(4-Fluorophenyl)isobutyramide |
348594-39-8 | 95+% | 5g |
¥4177.00 | 2024-05-17 | |
Crysdot LLC | CD12080590-5g |
N-(4-fluorophenyl)isobutyramide |
348594-39-8 | 95+% | 5g |
$353 | 2024-07-24 | |
Cooke Chemical | BD3375448-5g |
N-(4-fluorophenyl)isobutyramide |
348594-39-8 | 95+% | 5g |
RMB 2228.00 | 2025-02-20 |
N-(4-fluorophenyl)isobutyramide 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
N-(4-fluorophenyl)isobutyramideに関する追加情報
Professional Introduction to N-(4-fluorophenyl)isobutyramide (CAS No. 348594-39-8)
N-(4-fluorophenyl)isobutyramide, with the chemical formula C9H11FN2O, is a fluorinated amide derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 348594-39-8, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular chemistry.
The structural motif of N-(4-fluorophenyl)isobutyramide consists of a fluorine-substituted benzene ring linked to an isobutyramide moiety. The presence of the fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that can influence the compound's reactivity, solubility, and biological activity. These features have prompted extensive investigation into its potential as a building block for more complex molecules.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. N-(4-fluorophenyl)isobutyramide aligns with this trend, offering a versatile platform for medicinal chemists to explore novel therapeutic agents. Its amide functionality provides a handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
The isobutyramide portion of the molecule contributes to its overall rigidity and lipophilicity, which can be advantageous in designing molecules that interact favorably with biological targets. This balance between hydrophobicity and hydrogen bonding capability makes N-(4-fluorophenyl)isobutyramide a promising candidate for applications in enzyme inhibition and receptor binding studies.
Recent studies have highlighted the importance of fluorinated amides in the development of antiviral and anticancer agents. For instance, researchers have demonstrated that incorporating fluorine into amide bonds can improve the bioavailability and selectivity of drug candidates. N-(4-fluorophenyl)isobutyramide has been explored as a precursor in synthesizing small molecules that target viral proteases and kinases, showcasing its potential in combating infectious diseases.
The compound's unique electronic properties have also been investigated in the context of materials science. Fluorinated aromatic compounds are known for their high charge transport capabilities, making them suitable for use in organic electronics and photovoltaic devices. N-(4-fluorophenyl)isobutyramide could serve as an intermediate in developing novel materials with enhanced performance characteristics.
In addition to its pharmaceutical applications, N-(4-fluorophenyl)isobutyramide has found utility in synthetic organic chemistry. Its reactivity allows for diverse transformations, including nucleophilic additions, condensations, and cyclizations. These reactions have been leveraged to construct complex molecular architectures, providing access to novel heterocyclic compounds with potential biological activity.
The synthesis of N-(4-fluorophenyl)isobutyramide typically involves the reaction of 4-fluoroaniline with isobutyryl chloride or its equivalents under controlled conditions. The use of protecting groups and coupling reagents ensures high yield and purity, making it a reliable starting material for further derivatization. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing the environmental impact of its production.
The safety profile of N-(4-fluorophenyl)isobutyramide is another critical aspect that has been thoroughly evaluated. As a non-toxic compound at typical usage levels, it poses minimal risk to researchers handling it in laboratory settings. Standard good laboratory practices (GLP) should be followed to ensure safe handling and storage.
In conclusion, N-(4-fluorophenyl)isobutyramide (CAS No. 348594-39-8) represents a significant advancement in fluorinated chemistry with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions in drug discovery and advanced materials. As ongoing research continues to uncover new possibilities, this compound is poised to play an increasingly pivotal role in scientific endeavors.
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